AMN082 Dihydrochloride (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is a synthetic compound that functions as a selective allosteric agonist of the metabotropic glutamate receptor subtype 7 (mGluR7) [, , ]. This receptor is primarily found in the central nervous system and plays a crucial role in regulating neuronal excitability and synaptic transmission []. AMN082 Dihydrochloride serves as a valuable tool in scientific research, particularly in investigating the physiological roles of mGluR7 and its potential as a therapeutic target for various neurological and psychiatric disorders [, , ].
The synthesis of AMN082 dihydrochloride involves several key steps that typically include the reaction of dibenzhydryl amine derivatives with appropriate coupling agents to form the desired diamine structure. Specific synthesis parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For instance, reactions are often conducted under controlled temperatures to optimize product formation while minimizing side reactions. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels (≥99%) suitable for biological assays .
AMN082 dihydrochloride features a complex molecular structure characterized by two benzyl groups attached to a central ethylene diamine backbone. The presence of two hydrochloride ions indicates that it is a salt form, which enhances its solubility in aqueous solutions. The structural formula can be represented as follows:
The compound's three-dimensional conformation allows it to interact selectively with the allosteric site of mGluR7, facilitating its agonistic effects . The InChI Key for AMN082 is YRQCDCNQANSUPB-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
AMN082 dihydrochloride participates in several chemical reactions primarily involving its interaction with mGluR7 and other glutamate receptors. Upon binding to mGluR7, AMN082 inhibits cAMP accumulation and stimulates GTPγS binding, reflecting its role as an allosteric modulator. The effective concentration (EC50) ranges from 64 to 290 nM, indicating its potency in receptor activation . Additionally, it has been shown to induce receptor internalization in dissociated hippocampal neurons, further illustrating its biochemical activity .
The mechanism of action of AMN082 involves its binding to an allosteric site on the mGluR7 receptor, distinct from the orthosteric site where glutamate binds. This binding enhances the receptor's signaling pathways without directly competing with glutamate for binding sites. As a result, AMN082 modulates neurotransmitter release and synaptic plasticity in regions such as the nucleus accumbens and basolateral amygdala, which are critical for processes related to reward and anxiety . Studies have shown that AMN082 can inhibit cocaine-induced behaviors in animal models, suggesting potential therapeutic applications in addiction treatment .
AMN082 dihydrochloride exhibits several notable physical and chemical properties:
These properties make AMN082 suitable for various laboratory applications while ensuring reproducibility and reliability in experimental settings.
AMN082 dihydrochloride has significant applications in scientific research, particularly in neuroscience:
Metabotropic glutamate receptors (mGluRs) belong to the class C G protein-coupled receptor (GPCR) family and modulate synaptic transmission via second messenger systems. Unlike ionotropic receptors mediating fast excitatory signals, mGluRs fine-tune neuronal excitability, synaptic plasticity, and neurotransmitter release. The eight known mGluR subtypes are classified into three groups: Group I (mGluR1/5) couples to Gq and mobilizes intracellular calcium; Group II (mGluR2/3) and Group III (mGluR4/6/7/8) inhibit adenylyl cyclase via Gi/o proteins [3] [5].
Group III receptors, particularly mGluR7, attracted interest due to their presynaptic localization and low glutamate affinity, which positions them as "safety brakes" activated only under high synaptic activity to limit excessive neurotransmitter release [3]. Despite their therapeutic potential in neurological and psychiatric disorders, research was hampered by a lack of selective pharmacological tools. Prior to AMN082, the pan-Group III agonist L-AP4 was used, but it non-selectively activated all subtypes (mGluR4/6/7/8), confounding mechanistic studies [4]. Knockout mouse models revealed mGluR7's critical roles in stress responses, fear conditioning, and antidepressant-like effects, underscoring the need for subtype-specific ligands [3] [9].
Table 1: Key Milestones in Group III mGluR Pharmacology
Year | Development | Significance |
---|---|---|
1990s | Discovery of L-AP4 as Group III agonist | Non-selective tool; limited mechanistic studies |
2003 | mGluR7 knockout mice characterized | Reduced anxiety/stress behaviors; validated target |
2005 | AMN082 identified as mGluR7 agonist | First selective, brain-penetrant mGluR7 tool [4] |
AMN082 (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride) emerged from high-throughput screening efforts targeting the transmembrane allosteric sites of mGluRs. Unlike orthosteric agonists binding the glutamate site, AMN082 was designed to activate mGluR7 via a novel transmembrane domain pocket, leveraging subtype-specific conformational differences [4] [7]. Its synthesis involves a two-step process:
Pharmacological profiling confirmed AMN082’s selectivity:
Table 2: Selectivity Profile of AMN082
Receptor | Activity | Test System | Reference |
---|---|---|---|
mGluR7 | EC₅₀ = 64 nM | GTPγS binding (CHO cells) | [4] |
mGluR1–6,8 | >10 μM | cAMP accumulation | [7] |
NMDA/AMPA/kainate | >10 μM | Radioligand binding | [4] |
AMN082’s mechanism diverges fundamentally from orthosteric agonists:
Functional studies highlight region-specific effects:
Key Challenges and Insights:
Table 3: Functional Outcomes of AMN082-Induced mGluR7 Activation
Biological System | Effect of AMN082 | Functional Consequence |
---|---|---|
Rat basolateral amygdala | ↓ Glutamate release | Anxiolysis, reduced fear conditioning [2] |
Mouse colon mucosa | ↑ Secretory responses | Stress-induced diarrhea modulation [6] |
Nucleus accumbens | ↑ Glutamate, ↓ GABA release | Altered reward processing [3] |
Hippocampal neurons | Receptor internalization (β-arrestin-dependent) | Long-term synaptic plasticity [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7